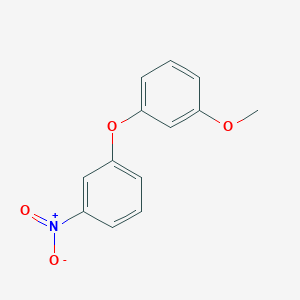

1-Methoxy-3-(3-nitrophenoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

107622-64-0 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

1-(3-methoxyphenoxy)-3-nitrobenzene |

InChI |

InChI=1S/C13H11NO4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3 |

InChI Key |

DKXZWBNDCWTCGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 1 Methoxy 3 3 Nitrophenoxy Benzene

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 1-Methoxy-3-(3-nitrophenoxy)benzene primarily involves the disconnection of the central ether bond (C-O bond). This disconnection leads to two key precursors: a phenoxide (or phenol) and an aryl halide. Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection at the bond between the oxygen and the nitrophenyl ring suggests 3-methoxyphenoxide (derived from 3-methoxyphenol) as the nucleophile and an activated aryl halide such as 1-chloro-3-nitrobenzene (B92001) or 1-fluoro-3-nitrobenzene (B1663965) as the electrophile. The nitro group in the meta position of the halide is crucial for activating the ring towards nucleophilic attack.

Pathway B: Alternatively, disconnection at the bond between the oxygen and the methoxyphenyl ring would involve 3-nitrophenoxide (from 3-nitrophenol) and an aryl halide like 1-bromo-3-methoxybenzene or 1-iodo-3-methoxybenzene. In this scenario, the methoxy (B1213986) group does not provide the same level of activation as a nitro group, making this pathway generally less favored for classical nucleophilic aromatic substitution.

Based on these analyses, the most logical and commonly employed precursors for the synthesis of this compound are 3-methoxyphenol (B1666288) and an appropriately substituted 3-nitrohalobenzene .

Classical Synthetic Approaches

The formation of the diaryl ether linkage in this compound can be effectively achieved through classical synthetic methods, most notably Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is a powerful tool for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by a strong electron-withdrawing group, such as a nitro group. wikipedia.orglibretexts.org In the synthesis of this compound, this involves the reaction of a 3-methoxyphenoxide with a 3-nitro-substituted aryl halide.

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the aryl halide.

| Parameter | Reagents/Conditions | Rationale |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃) | To deprotonate the 3-methoxyphenol, forming the more nucleophilic phenoxide. The choice of base can influence the reaction rate and yield. |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP) | Polar aprotic solvents are preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. |

| Temperature | Elevated temperatures (typically 80-150 °C) | To provide the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Leaving Group | Fluorine (F) > Chlorine (Cl) > Bromine (Br) > Iodine (I) | For SNAr reactions, the rate is often dependent on the electronegativity of the leaving group, as the C-X bond is broken in a non-rate-determining step. Fluorine is often the best leaving group due to its high electronegativity, which activates the ring towards nucleophilic attack. |

A typical procedure would involve reacting 3-methoxyphenol with an equimolar amount of 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate at an elevated temperature.

The SNAr mechanism for the formation of this compound proceeds through a two-step addition-elimination pathway. libretexts.orguomustansiriyah.edu.iq

Nucleophilic Attack: The 3-methoxyphenoxide anion attacks the carbon atom bearing the leaving group (e.g., halogen) on the 3-nitrohalobenzene ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, is stabilized by the electron-withdrawing nitro group. wikipedia.org

Leaving Group Departure: In the second, faster step, the leaving group (halide ion) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, this compound.

The presence of the nitro group is critical for the stabilization of the Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution. wikipedia.org

Cross-Coupling Reactions for Diarylether Formation

In addition to classical SNAr reactions, modern cross-coupling methodologies, particularly those catalyzed by palladium, have emerged as powerful alternatives for the synthesis of diaryl ethers.

Palladium-Catalyzed Approaches

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile route to diaryl ethers. organic-chemistry.org This methodology can be applied to the synthesis of this compound.

The general approach involves the coupling of an aryl halide or triflate with a phenol (B47542) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of our target molecule, this would typically involve the reaction of 3-methoxyphenol with 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene.

Key Components of the Buchwald-Hartwig Etherification:

| Component | Examples | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | Bulky, electron-rich phosphines such as t-BuXPhos, RuPhos, or Josiphos-type ligands. acs.org | Crucial for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

| Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃). | To deprotonate the phenol and facilitate the catalytic cycle. |

| Solvent | Anhydrous, inert solvents like toluene (B28343) or dioxane. | To ensure a moisture-free environment, as water can interfere with the catalyst and reagents. |

The catalytic cycle for the Buchwald-Hartwig etherification generally involves:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (e.g., 1-bromo-3-nitrobenzene) to form a Pd(II) intermediate.

Ligand Exchange/Deprotonation: The phenol (3-methoxyphenol) coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-phenoxide complex.

Reductive Elimination: The diaryl ether product, this compound, is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig etherification, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps. For electron-deficient aryl halides like 1-bromo-3-nitrobenzene, bulky and electron-rich phosphine ligands are generally effective. acs.org

Copper-Mediated Coupling Methods

The formation of the diaryl ether linkage in this compound is frequently achieved through copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org For the synthesis of the target compound, this would involve reacting 1-bromo-3-nitrobenzene with 3-methoxyphenol, or 3-bromoanisole (B1666278) with 3-nitrophenol.

The choice of reactants is also crucial; aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.org The presence of electron-withdrawing groups on the aryl halide, such as the nitro group in 1-bromo-3-nitrobenzene, can accelerate the coupling reaction.

A comparison of different copper-mediated coupling approaches is presented below:

Table 1: Comparison of Copper-Mediated Diaryl Ether Synthesis Methods

| Method | Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Ullmann | Stoichiometric Copper Powder | >200°C, Polar aprotic solvent | Readily available catalyst | Harsh conditions, high catalyst loading, moderate yields |

| Modified Ullmann | Catalytic Cu(I) or Cu(II) salt with ligands (e.g., N,N-dimethylglycine) | 90-120°C, Various solvents | Milder conditions, lower catalyst loading, higher yields | Ligand cost, potential for side reactions |

| Chan-Lam Coupling | Catalytic Cu(II) acetate (B1210297) with a base | Room temperature to 80°C, often in the presence of air | Very mild conditions, broad substrate scope | Can be sensitive to steric hindrance |

Nitration Strategies for Aryl Ether Precursors

An alternative synthetic route to this compound involves the nitration of an aryl ether precursor, specifically 3-methoxyphenoxybenzene. The nitration of aromatic compounds is a fundamental transformation in organic synthesis, though controlling the regioselectivity can be a significant challenge. arkat-usa.org

Traditional nitration methods often employ a mixture of nitric acid and a strong acid like sulfuric acid or acetic acid. arkat-usa.org While effective for many substrates, this approach can lead to a mixture of constitutional isomers, particularly when the starting material contains multiple activating or directing groups. For 3-methoxyphenoxybenzene, both the methoxy and phenoxy groups are ortho-, para-directing, which complicates the selective introduction of a nitro group at the desired position on the phenoxy ring.

Modern nitration strategies have focused on developing milder and more selective reagents to overcome these limitations. These can include:

Metal-free nitrating agents: Reagents like N-nitrosaccharin or N-nitrosuccinimide can be used under photocatalytic conditions for ipso-nitration of arylboronic acids or site-selective nitration of aryl germanes. acs.orgacs.org

Nitration in alternative media: Performing the reaction in an aqueous solution of a surfactant like sodium dodecylsulfate with dilute nitric acid has been shown to afford high regioselectivity for some aromatic compounds. rsc.org

Regioselective Nitration Studies

Achieving regioselective nitration of unsymmetrical diaryl ethers such as 3-methoxyphenoxybenzene is a key challenge. The directing effects of the existing substituents heavily influence the position of the incoming nitro group. The methoxy group is a strong ortho-, para-director, while the phenoxy group is a weaker ortho-, para-director. This would statistically favor nitration on the methoxy-substituted ring. To achieve the desired this compound, nitration must occur at the meta-position of the phenoxy ring relative to the ether linkage.

Research into regioselective nitration has explored several avenues:

Ipso-nitration: This strategy involves the nitration at a position already occupied by a substituent other than hydrogen, such as a boronic acid, a halogen, or a carboxyl group. arkat-usa.orgacs.org This allows for precise control over the position of the nitro group. For the synthesis of the target compound, a precursor like 3-(3-methoxyphenoxy)benzoic acid could potentially undergo ipso-nitration.

Directed Metalation: Metalation strategies, followed by quenching with a nitrating agent, can provide high regioselectivity. researchgate.net However, this requires the presence of a directing group to guide the metalation to the desired position.

Catalyst Control: The use of specific catalysts, such as certain zeolites or solid acid catalysts, can influence the regiochemical outcome of the nitration by providing shape selectivity within their porous structures.

The distribution of isomers is highly dependent on the reaction conditions and the nitrating agent used.

Table 2: Potential Isomeric Products from Nitration of 3-Methoxyphenoxybenzene

| Isomer | Position of Nitro Group | Expected Relative Abundance (Conventional Nitration) |

|---|---|---|

| 1-Methoxy-3-(2-nitrophenoxy)benzene | Ortho to phenoxy | Major |

| 1-Methoxy-3-(4-nitrophenoxy)benzene | Para to phenoxy | Major |

| This compound | Meta to phenoxy | Minor |

| 2-Nitro-3-methoxyphenoxybenzene | Ortho to methoxy | Major |

| 4-Nitro-3-methoxyphenoxybenzene | Ortho to methoxy, para to phenoxy | Major |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. acs.org For the synthesis of diaryl ethers like this compound, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. capes.gov.brnih.gov

The synthesis of diaryl ethers via nucleophilic aromatic substitution (SNAr) reactions can be efficiently carried out under microwave conditions. acs.orgcapes.gov.br In some instances, these reactions can proceed rapidly in a solvent like dimethyl sulfoxide (DMSO) without the need for a metal catalyst, particularly when an electron-deficient aryl halide is used. organic-chemistry.org Copper-catalyzed diaryl ether synthesis can also be significantly enhanced by microwave heating, allowing for the use of sterically hindered substrates and achieving high yields in short reaction times. mdpi.com

Table 3: Microwave-Assisted Diaryl Ether Synthesis

| Reactants | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Phenols and activated aryl halides | None | DMSO | 5-10 min | High to excellent | capes.gov.br, acs.org |

| ortho-prenylated phenols and aryl halides | CuI / N-(2-fluorophenyl)picolinamide | CH3CN | 0.5 h | High | mdpi.com |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgrsc.org These benefits are particularly relevant for potentially hazardous reactions like nitration.

The synthesis of nitroaromatic compounds has been successfully adapted to continuous flow systems. rsc.orgenergetic-materials.org.cn By using microreactors or tubular reactors, the small reaction volumes and excellent temperature control significantly mitigate the risks associated with the highly exothermic nature of nitration. rsc.org This technology allows for the safe use of potent nitrating agents and can lead to higher yields and selectivities compared to batch methods. chemrxiv.org While the direct continuous flow synthesis of this compound has not been specifically reported, the well-established flow methodologies for both nitration and C-N/C-O bond formation suggest that such a process is highly feasible. beilstein-journals.orgresearchgate.net

Solvent-Free Reaction Conditions

Eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions can reduce environmental impact, simplify workup procedures, and lower costs. researchgate.net

Mechanochemical methods, such as grinding or ball-milling, can be employed to bring reactants into close contact and initiate a reaction without a solvent. While more commonly applied to condensations and other reaction types, solvent-free approaches for coupling reactions have been developed. researchgate.netresearchgate.net For example, some Ullmann-type reactions can be performed under solvent-free conditions, often with microwave or thermal assistance. The condensation of aromatic aldehydes with nitroalkanes, a related reaction type, has also been achieved under solvent-free conditions.

Utilization of Green Solvents (e.g., ionic liquids, bio-based solvents)

The synthesis of diaryl ethers, including this compound, traditionally relies on high-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org However, the pursuit of greener synthesis has led to the exploration of alternative solvent systems that are more environmentally benign.

Ionic Liquids (ILs): Ionic liquids, which are salts with melting points below 100°C, have emerged as promising green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. For the Ullmann condensation to produce diaryl ethers, ILs can act as both the solvent and a promoter of the reaction. For instance, the electrochemical synthesis of ether linkages has been demonstrated in ionic liquids like 1-butyl-3-methylimidazolium dibutyl phosphate, which can offer good catalytic activity. nih.govresearchgate.net Methoxy-functionalized imidazolium-based ionic liquids have also been synthesized and used as media for stabilizing nanoparticles in catalytic applications, a strategy that could be adapted for diaryl ether synthesis. mdpi.com

Bio-based Solvents: Solvents derived from renewable biomass sources present another avenue for greening the synthesis of this compound. researchgate.net While direct application to this specific compound is not widely documented, the principles of solvent replacement are well-established. Bio-based solvents like glycerol, limonene, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are increasingly used in organic synthesis. ciac.jl.cn For a copper-catalyzed C-O coupling reaction, a bio-based solvent would be selected based on its ability to dissolve the reactants (3-methoxyphenol, an activated 3-nitrophenyl halide) and the base (e.g., cesium carbonate), while being stable at the required reaction temperature.

Solvent-Free and Microwave-Assisted Conditions: An even greener approach involves eliminating the solvent entirely. Solvent-free reactions, often facilitated by microwave irradiation or ball milling, can significantly reduce waste and reaction times. researchgate.netciac.jl.cn For the synthesis of diaryl ethers, a mixture of a phenol and an electron-deficient aryl halide can be coupled using a solid base like KF/Alumina under solvent-free conditions. researchgate.net Microwave assistance in a minimal amount of a high-dielectric solvent like DMSO has also proven effective for the rapid synthesis of diaryl ethers via SNAr reactions. organic-chemistry.org

Table 1: Comparison of Green Solvent Strategies for Diaryl Ether Synthesis

| Strategy | Solvent Example | Typical Conditions | Advantages |

|---|---|---|---|

| Ionic Liquids | [BMIm][DBP] | Electrochemical coupling, Room Temp | Low volatility, Recyclable, Potential catalytic activity |

| Bio-based Solvents | 2-Methyltetrahydrofuran | Cu-catalyzed coupling, Heat | Renewable source, Lower toxicity |

| Solvent-Free | None (Solid Support) | KF/Alumina, Microwave or RT | No solvent waste, Simple product isolation, Fast |

Heterogeneous Catalysis in Synthesis

The shift from homogeneous to heterogeneous catalysis is a cornerstone of green chemistry, primarily due to the ease of catalyst separation and recycling. In the context of synthesizing this compound via Ullmann condensation, various solid-supported catalysts, particularly those based on copper, have been developed. nih.govnih.gov

These catalysts often consist of copper nanoparticles (Cu-NPs) or copper oxide nanoparticles (CuO-NPs) immobilized on solid supports like silica, alumina, or magnetic materials such as magnetite (Fe₃O₄) and copper ferrite (B1171679) (CuFe₂O₄). mdpi.comnih.govmdpi.com The use of a magnetic support is particularly advantageous as it allows for the simple and efficient recovery of the catalyst from the reaction mixture using an external magnet. ciac.jl.cnmdpi.com

These heterogeneous systems have been shown to effectively catalyze the C-O cross-coupling of phenols with aryl halides. nih.gov Reactions involving electron-deficient aryl halides, such as 1-chloro-3-nitrobenzene or 1-bromo-3-nitrobenzene, are particularly well-suited for these methods. researchgate.netumass.edu The reactions can often be performed under ligand-free conditions, further enhancing the green credentials of the process. ciac.jl.cn

Table 2: Examples of Heterogeneous Catalysts for Diaryl Ether Synthesis

| Catalyst | Support | Reactants | Conditions | Key Feature |

|---|---|---|---|---|

| CuO-NPs | None | Phenol, Aryl Bromide/Chloride | KOH, DMAc, Room Temp | Ligand-free, Mild conditions researchgate.net |

| CuFe₂O₄ | Magnetic Nanoparticles | Phenol, Aryl Bromide | Base, 130°C, Solvent-free | Magnetically recoverable, Ligand-free ciac.jl.cn |

| Cu/SIL1 | Silicalite-1 | Aniline, Iodobenzene | KOH, DMSO, 100°C | High activity for C-N coupling, applicable to C-O mdpi.com |

| Pd(0) | Fe₃O₄@SiO₂@PPh₂ | Phenol, Aryl Halide | Base, Water, Heat | Magnetically recoverable, High stability nih.gov |

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force (e.g., grinding, milling) to induce chemical reactions, represents a significant advancement in solvent-free synthesis. High-speed ball milling (HSBM) has been successfully applied to the Ullmann coupling reaction to produce biaryls and, more recently, to C-O coupling for diaryl ether formation. rsc.orgnih.gov

In a typical mechanochemical approach for synthesizing this compound, solid reactants (3-methoxyphenol, a 3-nitrophenyl halide), a solid base (e.g., K₂CO₃ or Cs₂CO₃), and a catalytic amount of a copper salt would be placed in a milling vessel containing grinding balls. The mechanical energy generated during milling initiates the reaction at the particle interfaces. This method can be performed without any bulk solvent, although small amounts of a liquid additive (liquid-assisted grinding or LAG) are sometimes used to enhance reaction rates. thieme-connect.de A notable innovation is the use of a copper vessel, which can act as the catalyst source itself, eliminating the need for an added copper salt. nih.gov These reactions are often faster, produce high yields, and result in products that require minimal purification. rsc.orgnih.gov

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green alternative by using electricity to drive chemical transformations, thereby replacing conventional and often hazardous oxidizing or reducing agents. The application of electrochemistry to diaryl ether synthesis is an emerging field. rsc.org

An electrochemical approach to forming this compound could be envisioned through a nucleophilic aromatic substitution (SNAr) pathway. This method involves the electrochemical cleavage of C-O bonds in diaryl ethers to allow for substitution, but the principles can be adapted for synthesis. rsc.org A more direct route could involve the electrochemical coupling of toluene derivatives with methanol (B129727) in an ionic liquid medium, suggesting that C-O bond formation is feasible electrochemically. nih.govresearchgate.net For the target molecule, this would likely involve the anodic oxidation of 3-methoxyphenolate to form a phenoxy radical, which could then couple with a 3-nitrophenyl species. The reaction would be conducted in an electrochemical cell with appropriate electrodes and a supporting electrolyte, potentially in a green solvent like an ionic liquid.

Purification and Isolation Methodologies for Research Scale

Following the synthesis of this compound, regardless of the method used, a purification sequence is necessary to isolate the product in high purity. The specific steps depend on the reaction medium and the nature of the byproducts.

Catalyst Removal: For reactions employing a heterogeneous catalyst, the first step is the removal of the solid catalyst. This is typically achieved by simple filtration. If a magnetically recoverable catalyst is used, it can be separated using an external magnet. ciac.jl.cnnih.gov

Solvent Removal: If the reaction was performed in a solvent, it is removed under reduced pressure using a rotary evaporator.

Extraction: The crude residue is typically dissolved in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. This solution is then washed sequentially with several aqueous solutions to remove impurities.

Aqueous Base Wash: Washing with a dilute aqueous base (e.g., 1M NaOH or K₂CO₃) is crucial for removing any unreacted 3-methoxyphenol by converting it to its water-soluble phenolate (B1203915) salt.

Water and Brine Wash: Subsequent washes with deionized water and then a saturated sodium chloride solution (brine) remove residual base and water-soluble impurities, and aid in breaking up any emulsions.

Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the crude product.

Chromatography: For research-scale purification to achieve high purity, the crude product is almost always subjected to column chromatography.

Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

Mobile Phase: A non-polar/polar solvent system is used as the eluent. A common choice is a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the desired diaryl ether.

Recrystallization/Distillation: For solid products, recrystallization from a suitable solvent system can be an effective final purification step. For liquid nitro compounds, vacuum distillation can be employed to separate the pure product from non-volatile impurities, such as polymers that may have formed from side reactions. google.com

Spectroscopic and Crystallographic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and crystallographic elucidation of the specific chemical compound This compound is not available in published resources.

The structural confirmation and analysis of a chemical compound relies on empirical data obtained through various analytical techniques. For this compound, specific data pertaining to its nuclear magnetic resonance (NMR) and vibrational spectroscopy—the core of the requested article—could not be located. This includes:

¹H and ¹³C NMR Data: No published papers or database entries were found that list the proton or carbon-13 chemical shifts, coupling constants, or data from two-dimensional NMR experiments like COSY, HSQC, or HMBC for this specific molecule. This information is fundamental for confirming the connectivity of the atoms within the molecule.

FT-IR and Raman Data: Similarly, no vibrational spectra (Fourier Transform Infrared or Raman) with assigned frequencies for the functional groups of this compound have been documented in the searched scientific literature. This data is crucial for identifying the characteristic bonds and functional groups, such as the ether linkage, the nitro group, and the methoxy group.

While data exists for related compounds, such as 1-methoxy-3-nitrobenzene or other diaryl ethers with different substitution patterns, this information cannot be extrapolated to accurately describe this compound due to the unique electronic and steric effects that the specific arrangement of substituents confers.

Consequently, without access to primary scientific literature detailing the synthesis and characterization of this compound, it is not possible to provide a scientifically accurate article that fulfills the specific requirements of the requested outline and content inclusions. The generation of such an article would necessitate speculation or the fabrication of data, which would be scientifically unsound.

An extensive search for scientific literature detailing the specific analytical and structural characterization of this compound, as required by the provided outline, did not yield any dedicated research studies for this particular compound. While information is available for related structures, such as m-nitroanisole or various nitrobiphenyls, these data are not directly applicable to the unique molecular structure of this compound.

Therefore, it is not possible to provide a detailed, data-driven article covering the advanced spectroscopic and crystallographic features of this compound at this time. The specific experimental findings requested for the following sections are not available in the reviewed scientific literature:

Detailed Vibrational Mode Assignments and Potential Energy Distribution (PED) Analysis: No studies detailing the vibrational spectra (FTIR/Raman) and corresponding theoretical PED analysis for this compound were found.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination: There is a lack of published mass spectra and fragmentation analysis specific to this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric System Characterization: Specific UV-Vis absorption maxima and characterization of the electronic transitions for this molecule are not documented.

X-ray Crystallography for Solid-State Structure Determination: No published crystal structure exists for this compound, precluding any analysis of bond lengths, angles, torsion angles, or intermolecular interactions.

Further research and publication in peer-reviewed scientific journals are required to elucidate the specific structural and spectroscopic properties of this compound.

Advanced Spectroscopic and Crystallographic Elucidation of 1 Methoxy 3 3 Nitrophenoxy Benzene Structural Features

X-ray Crystallography for Solid-State Structure Determination

Hirshfeld Surface Analysis and Fingerprint Plots

A comprehensive search of scientific literature and crystallographic databases was conducted to gather information regarding the Hirshfeld surface analysis and associated fingerprint plots for the compound 1-Methoxy-3-(3-nitrophenoxy)benzene. This investigation aimed to elucidate the intermolecular interactions and packing features of the crystal structure, which are crucial for understanding its solid-state properties.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent upon the prior determination of the compound's single-crystal X-ray structure. The analysis maps various properties onto the molecular surface, including the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. From the Hirshfeld surface, two-dimensional "fingerprint plots" are generated. These plots summarize the distribution of intermolecular contacts, providing quantitative percentages for different types of atomic interactions, such as H···H, O···H, C···H, and π-π stacking interactions.

While studies on structurally related compounds containing methoxy (B1213986) and nitro-substituted phenyl rings exist, the specific results of a Hirshfeld analysis are unique to the crystal packing of an individual compound. Therefore, data from analogous molecules cannot be extrapolated to accurately describe the intermolecular interactions of this compound.

The absence of published data for this specific compound prevents the generation of the requested detailed research findings and data tables for this section. Further experimental work, specifically the growth of single crystals of this compound and their analysis by X-ray diffraction, would be required to perform a Hirshfeld surface analysis and obtain the specific data needed to populate this section.

Theoretical and Computational Chemistry Investigations of 1 Methoxy 3 3 Nitrophenoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density.

Selection and Validation of Basis Sets and FunctionalsThe accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals are mathematical expressions that approximate the exchange-correlation energy, while basis sets are sets of mathematical functions used to build the molecular orbitals.

For a molecule like 1-Methoxy-3-(3-nitrophenoxy)benzene, a common approach would involve testing several combinations of functionals and basis sets. For example, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. This would often be paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, especially in a molecule with heteroatoms and aromatic rings. The selection would be validated by comparing calculated properties, such as vibrational frequencies, with available experimental data if any existed.

Hartree-Fock (HF) and Post-HF Methods (if applicable)

The Hartree-Fock (HF) method is another foundational quantum chemistry method. It provides a starting point for more accurate, albeit computationally more expensive, post-HF methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory. While HF systematically overestimates fundamental frequencies and neglects electron correlation, it can be a useful starting point. For a molecule of this size, post-HF methods would be computationally demanding but could be used to benchmark the results obtained from DFT calculations for specific properties.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and charge transfer within a molecule. uni-muenchen.dewisc.eduwisc.edu By transforming the complex many-electron wavefunction into a representation of localized bonds and lone pairs, NBO analysis provides a chemically intuitive picture of bonding. uni-muenchen.dewisc.eduwisc.edu This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de These "delocalization" corrections to the idealized Lewis structure highlight the transfer of electron density. uni-muenchen.de

In the case of this compound, NBO analysis reveals significant intramolecular charge transfer. The methoxy (B1213986) group (-OCH₃) and the phenoxy ether linkage act as electron-donating groups, while the nitro group (-NO₂) is a strong electron-withdrawing group. This creates a substantial push-pull effect across the molecule, leading to significant delocalization of electron density from the methoxy and phenoxy moieties towards the nitrophenyl ring. This charge transfer is a key factor influencing the molecule's reactivity and spectroscopic properties.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable tools in computational chemistry for visualizing and understanding chemical bonding. researchgate.net They provide a topological analysis of electron pairing, revealing the spatial localization of electrons and thus offering insights into the nature of chemical bonds and lone pairs. researchgate.net

For this compound, ELF and LOL analyses would likely show high localization around the oxygen atoms of the methoxy and nitro groups, corresponding to lone pair electrons. The aromatic rings would exhibit delocalized electrons characteristic of π-systems. The C-N and N-O bonds of the nitro group would show a high degree of electron localization, indicative of their polar covalent character. Similarly, the C-O bonds of the methoxy and ether linkages would also display significant electron localization.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) Surface Generation and Interpretation

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the regions of positive and negative electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).

For this compound, the MEP surface would show the most negative potential (red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The oxygen atom of the methoxy group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings and the methyl group would show positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic ring attached to the nitro group would be more electron-deficient compared to the other phenyl ring.

Simulation of Spectroscopic Properties

Computational methods allow for the simulation of various spectroscopic properties, providing valuable data for comparison with experimental results. nih.govacs.org

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra are instrumental in assigning the vibrational modes of a molecule. nih.govscispace.com These calculations are typically performed using methods like Density Functional Theory (DFT). unpatti.ac.id

For this compound, the theoretical vibrational spectrum would exhibit characteristic peaks for its functional groups. The nitro group would show symmetric and asymmetric stretching vibrations. scirp.org The methoxy group would have characteristic C-H and C-O stretching and bending modes. nih.govresearchgate.net The aromatic rings would display C-H stretching, in-plane and out-of-plane bending, and C-C stretching vibrations. nih.govcapes.gov.br The ether linkage would also have its characteristic C-O-C stretching vibrations.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Methoxy (-OCH₃) | C-H Stretch | ~2850-2950 |

| Methoxy (-OCH₃) | C-O Stretch | ~1030-1050 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Aromatic Ring | C=C Stretch | ~1400-1600 |

| Ether (-O-) | C-O-C Asymmetric Stretch | ~1250 |

Theoretical NMR Chemical Shifts (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. researchgate.netmdpi.com These theoretical predictions are highly valuable for interpreting experimental NMR spectra. acs.org

For this compound, the calculated ¹H NMR spectrum would show distinct signals for the protons of the two different phenyl rings and the methoxy group. The protons on the nitrophenyl ring would be expected to be more deshielded (appear at a higher ppm) due to the electron-withdrawing effect of the nitro group. The protons on the methoxyphenyl ring would be more shielded. The methoxy protons would appear as a singlet.

The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom. The carbon atom attached to the nitro group would be significantly deshielded. The carbon atoms of the methoxy group and those attached to the ether oxygen would also have characteristic chemical shifts. nih.govspectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Methoxy Protons | ~3.8 |

| Aromatic Protons (Methoxyphenyl Ring) | ~6.8-7.3 |

| Aromatic Protons (Nitrophenyl Ring) | ~7.5-8.2 |

| ¹³C NMR | |

| Methoxy Carbon | ~55 |

| Aromatic Carbons (Methoxyphenyl Ring) | ~100-160 |

| Aromatic Carbons (Nitrophenyl Ring) | ~115-150 |

| Carbon attached to NO₂ | ~148 |

Following a comprehensive search of available scientific literature, it has been determined that specific theoretical and computational studies on the chemical compound this compound are not present in the public domain. While general methodologies for the analyses requested exist, their direct application and the resulting data for this particular molecule have not been published.

The requested analyses include:

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation: This quantum mechanical approach is utilized to predict the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.

Non-Linear Optical (NLO) Properties: These properties describe how a material's optical characteristics change under strong electromagnetic fields, such as those from lasers. Key parameters include:

Polarizability (α): The tendency of the molecular electron cloud to be distorted by an external electric field.

Hyperpolarizability (β): The measure of the non-linear response of the electron cloud to an electric field, crucial for second-harmonic generation and other NLO applications.

Intermolecular Interaction Analysis using Reduced Density Gradient (RDG): RDG analysis is a computational method used to visualize and characterize weak non-covalent interactions within and between molecules, such as van der Waals forces and hydrogen bonds (e.g., C-H…O). It identifies regions of varying interaction strength based on electron density and its gradient.

Despite the established utility of these computational methods in chemical research, specific data tables and detailed research findings for this compound pertaining to TD-DFT, NLO properties, and RDG analysis are not available in the reviewed sources. Therefore, the subsequent sections of this article as outlined in the request cannot be populated with scientifically accurate and verifiable information.

Further research in the field of computational chemistry would be required to generate the specific data for this compound.

Reactivity and Transformation Studies of 1 Methoxy 3 3 Nitrophenoxy Benzene

Reactivity Profile Assessment

Influence of Methoxy (B1213986) and Nitro Groups on Aromatic Ring Activation/Deactivation

The reactivity of the two benzene (B151609) rings in 1-methoxy-3-(3-nitrophenoxy)benzene towards electrophilic attack is significantly influenced by the electronic effects of the methoxy (-OCH3) and nitro (-NO2) substituents.

The methoxy group on the first ring is an activating group. msu.edu The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density of the ring. This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. This activating effect is most pronounced at the ortho and para positions relative to the methoxy group. libretexts.orguci.edu Consequently, electrophilic substitution on the methoxy-substituted ring is directed to these positions.

In contrast, the nitro group on the second ring is a strong deactivating group. msu.edu The nitrogen atom in the nitro group is electron-deficient and withdraws electron density from the aromatic ring through both inductive and resonance effects. This withdrawal of electron density makes the ring less nucleophilic and therefore much less reactive towards electrophiles. youtube.com The deactivating nature of the nitro group directs incoming electrophiles to the meta position. libretexts.orguci.edu

The ether linkage (-O-) between the two rings also influences the reactivity. The oxygen atom can donate electron density to the nitrophenoxy ring, slightly activating it, but this effect is overshadowed by the powerful deactivating effect of the nitro group.

Functional Group Transformations

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound can be readily reduced to an amino group (-NH2), a fundamental transformation in organic synthesis. This conversion opens up a wide range of possibilities for further derivatization. Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.org This method is generally clean and efficient.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). wikipedia.org

Other Reducing Agents: Sodium dithionite (B78146) (Na2S2O4) and sodium sulfide (B99878) (Na2S) can also be employed for the reduction of nitro groups. wikipedia.org

The reduction process can sometimes proceed through intermediate species like nitroso and hydroxylamine (B1172632) derivatives. researchgate.netunimi.it Careful control of reaction conditions can occasionally allow for the isolation of these intermediates. For instance, reduction with zinc metal in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org

Electrophilic Aromatic Substitution (EAS) Reactions (other than nitration)

Given the electronic properties of the substituents, electrophilic aromatic substitution reactions on this compound will preferentially occur on the activated, methoxy-substituted ring. The primary products will be the ortho and para isomers. Examples of such reactions include:

Halogenation: Bromination or chlorination of the activated ring can be achieved using reagents like bromine (Br2) or chlorine (Cl2) with a Lewis acid catalyst such as iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3). msu.edu The substitution is expected to occur at the positions ortho and para to the methoxy group. chegg.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. msu.edu However, Friedel-Crafts reactions are sensitive to deactivating groups, and the presence of the nitro group on the other ring might necessitate harsher reaction conditions than for simple anisole. The reaction involves an alkyl halide or acyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3). msu.eduuci.edu

It is important to note that the nitrophenoxy ring is strongly deactivated and generally will not participate in electrophilic aromatic substitution reactions under standard conditions.

Oxidation of the Methoxy Moiety

The methoxy group itself is generally stable to oxidation. However, under strong oxidizing conditions, the methyl group of the methoxy ether can potentially be cleaved to form a phenol (B47542). This transformation is not a common synthetic route due to the harsh conditions required, which could also affect other parts of the molecule, particularly the nitro group.

Derivatization Strategies

The versatile functional groups of this compound allow for a variety of derivatization strategies to synthesize new compounds with potentially interesting properties.

One key strategy involves the reduction of the nitro group to an amine. The resulting amino group can then undergo a wide array of reactions, including:

Diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Acylation to form amides.

Alkylation to form secondary or tertiary amines.

Formation of Schiff bases by reaction with aldehydes or ketones.

Another approach is to perform electrophilic aromatic substitution on the activated ring to introduce new functional groups. For example, halogenation can introduce a handle for further cross-coupling reactions.

Furthermore, the ether linkage itself could potentially be a target for cleavage under harsh conditions, leading to the formation of a phenol and a nitrophenol derivative, although this is generally a less controlled transformation.

The combination of these strategies allows for the systematic modification of the this compound scaffold, enabling the synthesis of a diverse library of related compounds for various research applications.

Synthesis of Analogues and Related Structures

The synthesis of this compound and its analogues primarily relies on nucleophilic aromatic substitution reactions, with the Ullmann condensation being a key method for forming the diaryl ether bond. wikipedia.org This reaction typically involves the coupling of a phenoxide with an aryl halide in the presence of a copper catalyst. wikipedia.org For the synthesis of the parent compound, this would involve the reaction of 3-methoxyphenol (B1666288) with 1-bromo-3-nitrobenzene (B119269) or 3-methoxyphenoxide with 1,3-dinitrobenzene. The nitro group on the aryl halide activates the ring towards nucleophilic attack, facilitating the substitution. wikipedia.org

The synthesis of analogues can be achieved by varying the substituents on either of the aromatic rings. For instance, introducing different functional groups on the phenoxide or the aryl halide precursor allows for the creation of a library of related structures. The efficiency of these syntheses can be influenced by the nature of the substituents; electron-withdrawing groups on the aryl halide generally enhance the reaction rate, while electron-donating groups on the phenol can also play a role. arkat-usa.org

Several strategies can be employed for the synthesis of analogues:

Modification of the Methoxy-Substituted Ring: Starting with substituted 3-methoxyphenols, a variety of analogues can be prepared. For example, using a phenol with an additional alkyl or halogen substituent would yield the corresponding substituted diaryl ether.

Modification of the Nitro-Substituted Ring: Similarly, employing differently substituted 1-bromo-3-nitrobenzene derivatives allows for the introduction of various functional groups onto the second aromatic ring.

Post-Synthetic Modification: Functional group transformations on the parent molecule, this compound, provide another route to new analogues. For example, the nitro group can be reduced to an amine, which can then be further functionalized.

Below is a table illustrating potential synthetic routes to analogues of this compound based on the Ullmann condensation.

| Analogue Structure | Starting Material 1 (Phenol) | Starting Material 2 (Aryl Halide) | Key Reaction Type |

|---|---|---|---|

| This compound | 3-Methoxyphenol | 1-Bromo-3-nitrobenzene | Ullmann Condensation |

| 2-Methyl-1-methoxy-3-(3-nitrophenoxy)benzene | 2-Methyl-3-methoxyphenol | 1-Bromo-3-nitrobenzene | Ullmann Condensation |

| 1-Methoxy-3-(2-methyl-5-nitrophenoxy)benzene | 3-Methoxyphenol | 2-Bromo-4-nitrotoluene | Ullmann Condensation |

| [3-(3-Methoxyphenoxy)phenyl]amine | Reduction of the nitro group of this compound | Post-Synthetic Modification |

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound is highly influenced by the directing effects of the existing substituents on the two aromatic rings.

Regioselectivity:

In electrophilic aromatic substitution reactions, the two aromatic rings exhibit different reactivities. The ring containing the methoxy group is activated towards electrophilic attack, while the ring bearing the nitro group is deactivated. The methoxy group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). msu.edu Conversely, the nitro group is a strong meta-director, deactivating the ring and directing any substitution to the positions meta to it (positions 2', 4', and 6'). msu.edu

Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur selectively on the methoxy-substituted ring. For example, the bromination of this compound is predicted to yield products where the bromine atom is attached to the ring containing the methoxy group, at the positions ortho and para to the methoxy group. chegg.com

The regioselectivity of such reactions can be summarized as follows:

| Reaction Type | Reagents | Predicted Major Product(s) | Directing Group |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Methoxy-2-nitro-3-(3-nitrophenoxy)benzene and 1-Methoxy-4-nitro-3-(3-nitrophenoxy)benzene | -OCH₃ (ortho, para-directing) |

| Bromination | Br₂/FeBr₃ | 2-Bromo-1-methoxy-3-(3-nitrophenoxy)benzene and 4-Bromo-1-methoxy-3-(3-nitrophenoxy)benzene | -OCH₃ (ortho, para-directing) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | (4-Methoxy-2-(3-nitrophenoxy)phenyl)(R)methanone | -OCH₃ (ortho, para-directing) |

Stereoselectivity:

The concept of stereoselectivity in the context of derivatizing the aromatic rings of this compound is generally not applicable, as the introduction of substituents onto the planar aromatic rings does not typically create new stereocenters. However, if the derivatization involves the modification of side chains or the introduction of chiral substituents, then stereochemical considerations would become important. For instance, if a substituent introduced onto one of the rings were to contain a chiral center, the potential for diastereomeric products would arise. At present, specific studies on the stereoselective derivatization of this compound are not widely reported in the literature.

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on “this compound.” There is a significant lack of published research specifically detailing the applications of this compound in advanced organic synthesis, materials science, or catalysis as per the provided outline.

The search for information on this specific molecule did not yield any studies where it is used as a synthetic intermediate for complex scaffolds, a building block for multifunctional molecules, or incorporated into polymer architectures. Furthermore, no research was found exploring its optoelectronic properties or its potential catalytic activity.

While the synthesis of diaryl ethers like "this compound" is chemically feasible through established methods such as the Ullmann condensation or nucleophilic aromatic substitution, there is no specific information available in the scientific literature regarding the synthesis or subsequent application of this particular compound. The available data primarily focuses on related but distinct precursor molecules, such as 1-methoxy-3-nitrobenzene, rather than the target compound itself.

Therefore, to ensure scientific accuracy and avoid speculation, the article cannot be written as the required detailed research findings for the specified sections and subsections are not present in the current body of scientific literature.

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Routes

The synthesis of diaryl ethers like 1-Methoxy-3-(3-nitrophenoxy)benzene has traditionally been accomplished via methods such as the Ullmann condensation. This reaction typically involves the copper-promoted coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org However, classic Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C), polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF), and stoichiometric amounts of copper. wikipedia.org

Future research should focus on developing more sustainable and efficient synthetic protocols. Modern cross-coupling reactions offer a significant improvement. Palladium-catalyzed methods, such as the Buchwald-Hartwig etherification, can proceed under milder conditions and with lower catalyst loadings. organic-chemistry.orglibretexts.org Similarly, modern copper-catalyzed systems that employ specific ligands can also facilitate the reaction at lower temperatures. jsynthchem.comorganic-chemistry.org

A key research goal would be to optimize a low-temperature, high-yield synthesis of this compound from precursors like 3-methoxyphenol (B1666288) and 1-bromo-3-nitrobenzene (B119269). This would involve screening various palladium or copper catalysts, ligands, bases, and solvent systems to identify conditions that maximize efficiency and minimize waste. The development of a solvent-free or aqueous-phase reaction would represent a significant step toward a truly green chemical process. jsynthchem.comresearchgate.net

In-depth Mechanistic Studies of Key Reactions

While the general mechanisms of Ullmann and Buchwald-Hartwig reactions are understood to involve steps like oxidative addition and reductive elimination, the specific mechanistic details can vary significantly based on the substrates, catalyst, and ligands used. organic-chemistry.orglibretexts.orgwikipedia.org For the synthesis of this compound, future research should aim to build a detailed, quantitative mechanistic picture.

This can be achieved through a combination of kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis. For instance, monitoring the reaction progress using techniques like ReactIR or in-situ NMR could help identify key intermediates and determine reaction orders. Computational studies could further elucidate the transition state structures and activation energies involved in the catalytic cycle. A deeper understanding of the mechanism is crucial for rationally optimizing the reaction conditions discussed in the previous section, potentially leading to the design of more efficient, next-generation catalysts specifically tailored for this class of diaryl ethers. wikipedia.org

Exploration of Expanded Derivatization Libraries for Structure-Function Relationships (non-biological)

The aromatic rings of this compound offer multiple sites for further functionalization, primarily through electrophilic aromatic substitution. The benzene (B151609) ring containing the electron-donating methoxy (B1213986) (-OCH₃) group is activated, while the ring with the nitrophenoxy group is deactivated. The methoxy group is a strong ortho-, para-director. vaia.com

Future research should focus on systematically exploring these reactions to create a library of new derivatives. For example, bromination is expected to occur at the positions ortho and para to the methoxy group. vaia.comchegg.com A comprehensive study would involve reacting the parent molecule with a variety of electrophiles to achieve nitration, Friedel-Crafts acylation, and sulfonation.

The primary goal of creating this library would be to establish clear structure-function relationships. By introducing different functional groups, researchers can systematically tune the molecule's physical and chemical properties, such as melting point, solubility, crystal packing, and electronic characteristics (e.g., redox potential, UV-Vis absorption). This foundational knowledge is essential before the compound or its derivatives can be considered for applications in materials science.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, offering insights that can guide experimental work. unpatti.ac.id Future research on this compound should employ advanced computational modeling, particularly using Density Functional Theory (DFT), to build a comprehensive in-silico profile of the molecule. nih.govacs.org

Using a suitable basis set, such as B3LYP/6-311++G(d,p), researchers can calculate a wide range of properties. acs.orgmdpi.com These include optimized molecular geometry, bond lengths, and bond angles, which can be compared with experimental data if a crystal structure is obtained. Further calculations can predict vibrational frequencies (FT-IR and Raman spectra), NMR chemical shifts, and key electronic properties. nih.gov

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and the resulting energy gap can provide insights into the molecule's electronic transitions and kinetic stability. tandfonline.com Mapping the Molecular Electrostatic Potential (MEP) would reveal the electron-rich and electron-poor regions, helping to predict the sites most susceptible to electrophilic and nucleophilic attack and corroborating the reactivity patterns explored in the derivatization studies. tandfonline.com

Integration into Emerging Fields of Chemical Research

The stable diaryl ether scaffold is a privileged structure in various fields, including materials science and catalysis. jsynthchem.comresearchgate.net Future research should aim to integrate this compound and its derivatives into these emerging areas.

One promising direction is in polymer chemistry. The nitro group can be readily reduced to an amine, yielding an amino-functionalized diaryl ether. This resulting aminophenoxy-methoxybenzene could serve as a novel monomer for the synthesis of high-performance polymers like polyimides or polyamides. The inherent stability and rigidity of the diaryl ether backbone could impart desirable properties such as thermal resistance and mechanical strength to the resulting materials. jsynthchem.com

Furthermore, the development of axially chiral diaryl ethers is an active area of research for applications in asymmetric catalysis. nih.gov By introducing bulky substituents at the ortho positions of the phenoxy linkage in this compound, it may be possible to create atropisomers. These chiral molecules could then be investigated as novel ligands for a variety of metal-catalyzed transformations, contributing to the expanding toolbox of synthetic chemistry.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 1-Methoxy-3-(3-nitrophenoxy)benzene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves inspected prior to use and chemical-resistant suits. Safety goggles compliant with EN 166 or NIOSH standards are mandatory to prevent ocular exposure .

- Spill Management : Avoid dust generation; use absorbent materials to collect spills. Prevent entry into drains and dispose of contaminated materials via certified waste management services .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation risks. For nuisance exposures, use P95 respirators (US) or P1 (EU) particulate filters .

- Waste Disposal : Segregate waste and transfer to specialized chemical disposal facilities to avoid environmental contamination .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm in -NMR, while nitro groups influence aromatic proton splitting patterns .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use GC-MS with non-polar columns (e.g., n-pentane/DCM) to assess purity and molecular ion peaks (e.g., m/z corresponding to ) .

- Melting Point Analysis : Compare experimental melting points with literature values to verify crystalline purity (if solid) .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during structural elucidation of nitro-aromatic compounds?

- Methodological Answer :

- Iterative Refinement : Cross-validate NMR, IR, and MS data. For example, discrepancies in -NMR aromatic signals may arise from rotational isomerism; variable-temperature NMR can clarify dynamic effects .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

- Alternative Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Q. What are the challenges in synthesizing this compound, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Nitration of methoxybenzene derivatives may yield para-substituted isomers. Monitor reaction progress via TLC and optimize stoichiometry (e.g., controlled HNO addition) to minimize side products .

- Purification : Use silica gel chromatography with gradients of n-hexane/ethyl acetate (9:1) to separate nitro-substituted isomers .

- Reaction Conditions : Employ low temperatures (0–5°C) during nitration to suppress over-nitration and improve regioselectivity .

Q. How can researchers design experiments to study the reactivity of nitro and methoxy groups in this compound?

- Methodological Answer :

- Nitro Group Reduction : Catalytic hydrogenation (e.g., Pd/C, H) converts nitro to amine groups. Monitor via FT-IR for loss of NO stretches (~1520 cm) and NMR for amine proton signals .

- Methoxy Demethylation : Use BBr in DCM at −78°C to cleave methoxy groups, yielding phenolic intermediates. Quench with methanol to prevent side reactions .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura conditions (Pd(PPh), NaCO) to functionalize the aromatic ring via boronic acid intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.